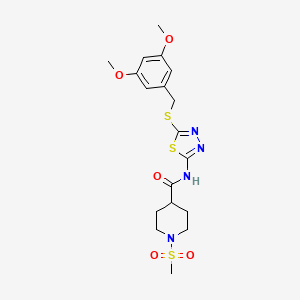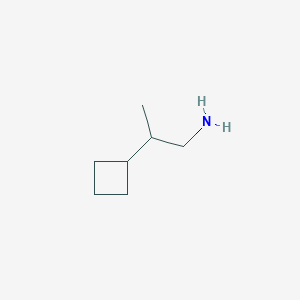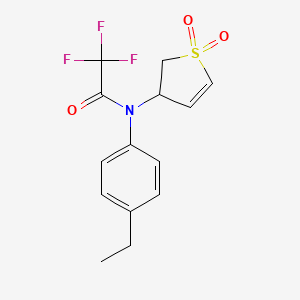
2-(2-Hydroxyethylamino)-4-(3-nitroanilino)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-(2-Hydroxyethylamino)-4-(3-nitroanilino)-4-oxobutanoic acid is a multifunctional molecule that is not directly discussed in the provided papers. However, the papers do provide insights into the behavior of similar compounds, which can be used to infer some aspects of the compound . For instance, carboxylic acid derivatives are known for their importance in medicine, particularly in oncology, due to their biological activities .
Synthesis Analysis
The synthesis of related carboxylic acid derivatives involves the condensation of certain precursors such as hydroxyimino aldehydes with amines. For example, the condensation of 2-(hydroxyimino)-3-oxobutanal with primary aliphatic amines or substituted anilines can lead to the formation of various nitroso-enaminones and hydroxyimino-ketones . Similarly, the synthesis of the compound 4-(4-methoxy-2-nitrophenylamino)-4-oxobutanoic acid was achieved and characterized by various spectroscopic techniques, suggesting that a similar approach could be used for the synthesis of this compound .
Molecular Structure Analysis
The molecular structure of carboxylic acid derivatives can be characterized by spectroscopic methods such as FT-IR, NMR, and mass spectrometry. Single crystal X-ray structural analysis can reveal the presence of intramolecular hydrogen bonds, which can lead to dimerization of the molecules . These techniques could be applied to analyze the molecular structure of this compound.
Chemical Reactions Analysis
The reactivity of similar compounds involves nitrosation reactions, where amino acids are transformed into their corresponding α-hydroxy-acids in acidic solutions. These reactions are suitable for detection and quantification of amino acids in biological samples . The compound may also undergo similar nitrosation reactions, given the presence of an amino group in its structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of carboxylic acid derivatives can be influenced by their functional groups. For instance, the presence of nitro groups can affect the acidity and reactivity of the compound. The compound 4-(4-methoxy-2-nitrophenylamino)-4-oxobutanoic acid showed significant anticancer activity and interaction with DNA, suggesting that this compound may also exhibit similar biological properties . The tautomerism and isomerism of related compounds, as well as the influence of steric and solvent effects on their equilibria, are also important aspects of their chemical behavior .
Aplicaciones Científicas De Investigación
Antioxidant Properties
A study by Stanchev et al. (2009) investigated the antioxidant properties of various 4-hydroxycoumarin derivatives, which are structurally related to the compound . They found that these compounds, particularly SS-14, exhibited significant scavenger activity in vitro, highlighting their potential as antioxidants in a hypochlorous system (Stanchev et al., 2009).
Cancer Research
C. Buss et al. (1986) developed a difluoro-derivative of chlorambucil, an anti-cancer drug, from 4-nitrophenylacetic acid. This research underlines the potential of manipulating similar compounds for therapeutic applications in oncology (Buss et al., 1986).
Spectroscopic and Supramolecular Studies
Research by Fernandes et al. (2017) on a chloramphenicol derivative, which shares some structural similarities with 2-(2-Hydroxyethylamino)-4-(3-nitroanilino)-4-oxobutanoic acid, provides insight into the use of vibrational spectroscopy for the analysis of such compounds (Fernandes et al., 2017).
Apoptosis in Lymphoid Cells
G. Quash et al. (1995) studied a compound similar in structure, 4-methylthio-2-oxobutanoic acid, which was found to be a potent inducer of apoptosis in a murine lymphoid cell line, highlighting its relevance in cellular biology and potential therapeutic applications (Quash et al., 1995).
Pesticide Analysis
A study by Zhang et al. (2008) synthesized haptens closely related to the chemical structure of interest for the development of a sensitive ELISA for the analysis of the pesticide fenthion, demonstrating the potential application of similar compounds in environmental science (Zhang et al., 2008).
Propiedades
IUPAC Name |
2-(2-hydroxyethylamino)-4-(3-nitroanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O6/c16-5-4-13-10(12(18)19)7-11(17)14-8-2-1-3-9(6-8)15(20)21/h1-3,6,10,13,16H,4-5,7H2,(H,14,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLBOQAAWDHXEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CC(C(=O)O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl N-[(4S)-4-{[(benzyloxy)carbonyl]amino}-4-[(naphthalen-2-yl)carbamoyl]butyl]carbamate](/img/structure/B3002034.png)

![4-(4-ethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B3002037.png)
![Methyl 2-[2-(2-methoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B3002038.png)
![2,8,10-Trimethyl-4-(4-methylpiperazin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B3002042.png)


![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2,6-dimethylphenyl)urea](/img/structure/B3002048.png)
![Methyl 3-[(4-chlorobenzyl)oxy]-2-thiophenecarboxylate](/img/structure/B3002049.png)


![N-(4-chlorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3002053.png)

![[(2S)-4,4-difluoropyrrolidin-2-yl]methanol](/img/structure/B3002056.png)